2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
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Overview
Description
The compound “2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . The molecule also contains an acetamide group (a carboxamide derived from acetic acid), a phenylsulfanyl group (a sulfur-containing aromatic compound), and three methyl groups attached to the benzothiazole ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antitumor and Antimicrobial Applications
- Antitumor Activity : Studies have shown that benzothiazole derivatives possess significant antitumor activity. A synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests that related compounds could also have potential applications in cancer research or therapy.
- Antimicrobial Activity : Novel sulphonamide derivatives, including those with a benzothiazole backbone, have been synthesized and shown to exhibit good antimicrobial activity. This suggests potential uses in developing new antimicrobial agents for treating infections (Fahim & Ismael, 2019).
Synthetic Applications
- The synthesis of compounds with complex heterocyclic structures involving benzothiazole units has been explored for various applications, including as intermediates in the development of pharmaceuticals. These compounds are often synthesized to evaluate their biological activities, including their potential as antimicrobial and antitumor agents (Devi, Shahnaz, & Prasad, 2022).
Molecular Modeling and Drug Design
- Computational studies and molecular docking have been applied to benzothiazole derivatives to investigate their binding affinities and interactions with biological targets, which can aid in the design of new drugs with improved efficacy and selectivity. For example, antimicrobial and genotoxic properties of some benzoimidazole derivatives have been synthesized and investigated, highlighting the role of computational chemistry in understanding and optimizing the activity of such compounds (Benvenuti et al., 1997).
Future Directions
properties
IUPAC Name |
2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-9-13(2)17-15(10-12)20(3)18(23-17)19-16(21)11-22-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHILCBNQBLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CSC3=CC=CC=C3)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
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